molecular formula C13H25NO4 B095463 ditert-butyl (2S)-2-aminopentanedioate CAS No. 16874-06-9

ditert-butyl (2S)-2-aminopentanedioate

Cat. No. B095463
CAS RN: 16874-06-9
M. Wt: 259.34 g/mol
InChI Key: NTUGPDFKMVHCCJ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radiosynthesis of [18F]FSPG was performed using a customised RNPlus Research automated radiosynthesis system . The compound was labelled in the 3-fluoropropylmoiety at the 4-position of the glutamic acid backbone with fluorine-18 via substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative . Another study reported a two-step process to synthesize DTBPP starting from PCl3 and leveraging a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, di-tert-butyl peroxide (DTBP) is an organic peroxide widely used as an initiator for various polymerization processes .

Scientific Research Applications

Synthesis of New Molecules

Dendrimers and Monomers

Research has shown the utility of di-tert-butyl (2S)-2-aminopentanedioate in synthesizing new types of C-branched monomers for constructing multifunctional dendrimers. These monomers, possessing either ester and protected hydroxy groups or mixed esters, offer a route to dendrimers with varied functionalities, indicating its importance in the field of materials science and nanotechnology (Newkome et al., 2003).

Amino Acids and Peptides

Di-tert-butyl (2S)-2-aminopentanedioate plays a crucial role in the synthesis of enantiopure non-natural alpha-amino acids. It serves as a key intermediate for generating a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating its significance in the development of novel peptides and potential therapeutic agents (Constantinou-Kokotou et al., 2001).

Biological Applications

Biocatalysis

The compound has been employed in the biocatalytic synthesis of chiral amino alcohols, showcasing a multidisciplinary approach that combines engineering, bioinformatics, and chemistry. This highlights its role in the sustainable production of bioactive compounds, further bridging the gap between chemical synthesis and biotechnology (Smith et al., 2010).

Metabolism of Diterpenoids

In the realm of microbiology, di-tert-butyl (2S)-2-aminopentanedioate-related research has elucidated the metabolism of abietane diterpenoids by Pseudomonas, shedding light on the degradation pathways of naturally occurring compounds with pharmaceutical properties. This research provides insights into environmental biodegradation and the potential biotechnological applications of microbial pathways (Smith et al., 2004).

Mechanism of Action

Target of Action

(S)-Di-tert-butyl 2-aminopentanedioate, also known as ditert-butyl (2S)-2-aminopentanedioate or H-Glu(OtBu)-OtBu, is a derivative of glutamic acid . Glutamic acid is a non-essential amino acid that plays a crucial role in the central nervous system as the most common excitatory neurotransmitter .

Mode of Action

The compound interacts with its targets, primarily the glutamate receptors in the brain. These receptors are activated by glutamate, leading to fast excitation (ionotropic) and slow excitation (metabotropic) responses . The interaction of (S)-Di-tert-butyl 2-aminopentanedioate with these receptors can lead to changes in neuronal activity.

Biochemical Pathways

The compound affects the biochemical pathways involving glutamate. For instance, it has been found that monosodium glutamate (MSG), a sodium salt of glutamic acid, can cause significant enhancement of protein aggregation through a nucleation-dependent polymerization mechanism . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might also influence similar pathways, given its structural similarity to MSG.

Pharmacokinetics

MSG is known to be highly soluble in water , which could impact the bioavailability of (S)-Di-tert-butyl 2-aminopentanedioate.

Result of Action

Studies on msg, a structurally similar compound, have shown that it can cause significant enhancement of protein aggregation . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Di-tert-butyl 2-aminopentanedioate. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 2,6-Di-tert-butylphenol has been classified as a hazardous substance, with warnings for skin irritation and serious eye irritation .

properties

IUPAC Name

ditert-butyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUGPDFKMVHCCJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ditert-butyl (2S)-2-aminopentanedioate

CAS RN

16874-06-9
Record name L-Glutamic acid di-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(tert-butyl) L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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